molecular formula C9H14Cl2N2 B1381012 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1864059-36-8

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride

Cat. No.: B1381012
CAS No.: 1864059-36-8
M. Wt: 221.12 g/mol
InChI Key: KTWHIQUDOYCUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride (CAS 1864059-36-8) is a valuable bifunctional scaffold in medicinal chemistry and drug discovery, incorporating both azetidine and pyridine heterocycles. The azetidine ring, a four-membered nitrogen-containing saturated cycle, is recognized as a versatile pharmacophore in the design of biologically active molecules and is found in marketed drugs such as the antihypertensive agent azelnidipine . Azetidines are stable compounds, though the nitrogen inversion is a key feature of their chemistry . The pyridine moiety is a privileged structure in pharmaceuticals, known to improve a molecule's water solubility, metabolic stability, and permeability, which are critical properties for drug development . Hundreds of FDA-approved drugs contain a pyridine scaffold, including isoniazid (an antibiotic for tuberculosis) and piroxicam (an NSAID for arthritis) . The specific molecular architecture of 2-(Azetidin-3-ylmethyl)pyridine, which links the azetidine ring to the pyridine via a methylene group, makes it a prime intermediate for constructing novel chemical entities. Its primary research application is as a building block for the synthesis of more complex molecules, particularly in the exploration of new antimicrobial and antiviral agents , given the established activities of both pyridine and azetidine derivatives . As a salt, the dihydrochloride form typically offers enhanced stability and solubility in aqueous systems, facilitating its use in various experimental conditions. This product is intended for research applications as a chemical building block and is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(azetidin-3-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-4-11-9(3-1)5-8-6-10-7-8;;/h1-4,8,10H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWHIQUDOYCUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864059-36-8
Record name 2-[(azetidin-3-yl)methyl]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reductive Cyclization of Imines

  • Method : Imines derived from pyridine-containing aldehydes undergo reductive cyclization with sodium borohydride in methanol, forming azetidine derivatives.
  • Conditions : Reflux in methanol, yielding azetidine intermediates (e.g., 3-methoxyazetidine).
  • Challenges : Competing aziridine formation reduces yields (20–30%) due to thermodynamic vs. kinetic pathways.

Mitsunobu Reaction

  • Reagents : Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) facilitate SN2 reactions between alcohols and sulfonamides.
  • Example : 1-[Bis(4-chlorophenyl)methyl]azetidin-3-ol reacts with N-quinolin-6-ylmethanesulfonamide in toluene at 50°C, achieving 68% yield.

Coupling to Pyridine Moiety

The azetidine ring is functionalized with a pyridine group via alkylation or cross-coupling:

Nucleophilic Substitution

  • Step 1 : 3-(Bromomethyl)azetidine is synthesized by treating 3-(hydroxymethyl)azetidine with PBr₃.
  • Step 2 : Reaction with 2-pyridinemethanol in the presence of a base (e.g., K₂CO₃) forms the methylene bridge.

Suzuki–Miyaura Coupling

  • Substrates : Halogenated pyridine derivatives (e.g., 2-bromopyridine) and azetidine boronic esters.
  • Catalyst : Pd(PPh₃)₄ in toluene/water, heated to 80–100°C.

Deprotection and Salt Formation

Hydrogenolysis of Protecting Groups

  • Conditions : Benzyl-protected intermediates are treated with Pd(OH)₂/C under H₂ (40 psi) at 60°C, achieving >90% deprotection.

Dihydrochloride Salt Conversion

  • Procedure : The free base is dissolved in methanol or ethanol, and HCl gas or 4.9N HCl/isopropanol is added. Crystallization at 20–25°C yields the dihydrochloride salt.
  • Optimization : Seeding at 30°C improves crystal purity (m.p. 159°C).

Comparative Analysis of Methods

Parameter Mitsunobu Approach Reductive Cyclization
Yield 68% 20–30%
Temperature 50°C Reflux (65°C)
Key Reagents DIAD, PPh₃ NaBH₄, MeOH
Byproducts Minimal Aziridine isomers
Scalability Industrial (5.72 kg batches) Lab-scale

Industrial-Scale Considerations

  • Solvent Recovery : Toluene and isopropanol are distilled and reused to reduce costs.
  • Crystallization : Multi-step solvent exchange (toluene → isopropanol) enhances purity.
  • Catalyst Recycling : Pd catalysts from hydrogenation steps are filtered and regenerated.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyridine Derivatives

Compound Name Heterocycle Attached Substituent Position Salt Form Molecular Weight (g/mol) CAS Number
2-(Azetidin-3-ylmethyl)pyridine dihydrochloride Azetidine (4-membered) 3-position of pyridine Dihydrochloride 207.10 206446-45-9
ABT-089 (2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride) Pyrrolidine (5-membered) 3-position of pyridine Dihydrochloride 283.40 148150-64-1
2-(Piperidin-4-yloxy)pyridine dihydrochloride Piperidine (6-membered) 4-position of pyridine Dihydrochloride 277.18 313490-36-7
Betahistine dihydrochloride Ethylamine 2-position of pyridine Dihydrochloride 209.12 5579-84-0

Key Observations :

  • Ring Size : The azetidine ring in the target compound is smaller than the pyrrolidine (ABT-089) and piperidine (2-(Piperidin-4-yloxy)pyridine) rings in analogs. Smaller rings may confer distinct conformational rigidity, influencing receptor binding .
  • Substituent Position : The azetidine group in the target compound is attached at the 3-position of pyridine, similar to ABT-089 but differing from 2-(Piperidin-4-yloxy)pyridine (4-position) .

Pharmacological and Functional Comparison

Table 2: Pharmacological Profiles

Compound Primary Indication/Target Efficacy Data (Preclinical) Dose Range (Preclinical)
This compound Not explicitly stated (CNS research) Limited data; inferred stability/solubility N/A
ABT-089 Cognitive disorders (nAChR agonist) 45% error reduction in spatial discrimination (rats); 1.3 µmol/kg/day (minimum effective dose) 1.3–62 µmol/kg/day (subcutaneous)
2-(Piperidin-4-yloxy)pyridine dihydrochloride CNS disorders (intermediate) Used in synthesis of neuroactive compounds N/A
Betahistine dihydrochloride Vestibular disorders (H₃ antagonist) Monitored for impurities (e.g., HEP) due to toxicity risks N/A

Key Findings :

  • ABT-089 : Demonstrates robust cognitive enhancement in aged rats and monkeys at low doses (1.3 µmol/kg/day), outperforming nicotine by 40-fold in efficacy .
  • Betahistine : Highlights the importance of purity control in dihydrochloride salts, as its impurity 2-(2-hydroxyethyl)pyridine (HEP) is linked to hepatotoxicity and nephrotoxicity .

Insights :

  • The dihydrochloride form is favored in drug development for improved solubility and shelf life .

Biological Activity

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride is a compound characterized by its unique structural features, combining a pyridine ring with an azetidine group. This dihydrochloride salt form enhances its solubility and stability, making it a candidate for various biological applications. The compound has garnered interest in medicinal chemistry due to the potential biological activities associated with azetidine derivatives.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Azetidine Group : A four-membered cyclic amine that contributes to the compound's reactivity and biological properties.

Table 1: Structural Characteristics

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC10H12Cl2N2
Molecular Weight239.12 g/mol
SolubilitySoluble in water due to dihydrochloride form

Biological Activity

Research indicates that compounds containing azetidine structures exhibit a range of biological activities. Specifically, this compound may possess:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell growth, particularly in breast cancer models.
  • Neuroprotective Effects : Azetidines have been studied for their ability to modulate neurochemical pathways.

Table 2: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli (MIC = 6.5 μg/mL)
AnticancerGrowth inhibition in MCF-7 cells (IC50 = 9.46 μM)
NeuroprotectiveRegulation of oxidative stress

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It could bind to receptors involved in neurotransmission or cell signaling, influencing cellular responses.

Case Studies

Recent studies have focused on the pharmacological profiling of azetidine derivatives, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Studies : In vitro assays revealed that the compound effectively inhibited the proliferation of breast cancer cells, indicating a need for further exploration into its anticancer mechanisms.
  • Toxicity Assessment : Toxicological evaluations showed no acute toxicity in murine models at doses up to 2000 mg/kg, supporting its safety profile for potential therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride?

Synthesis typically involves alkylation of azetidine derivatives with pyridine-containing precursors. A common approach includes:

  • Step 1: Reacting 3-(chloromethyl)pyridine with azetidine under basic conditions (e.g., K₂CO₃) to form the free base.
  • Step 2: Purification via column chromatography to isolate the intermediate.
  • Step 3: Salt formation by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol), followed by recrystallization .
    Key challenges include optimizing reaction time and temperature to avoid azetidine ring strain-induced side reactions.

Q. What analytical methods are most effective for characterizing purity and structural confirmation?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify azetidine ring connectivity and pyridine substitution patterns.
  • Mass Spectrometry (HRMS): Confirms molecular weight (221.13 g/mol) and isotopic distribution .
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity >98% .
  • Elemental Analysis: Validates chloride content in the dihydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling: Use inert atmosphere (N₂/Ar) gloveboxes to prevent hygroscopic degradation. Avoid skin contact (wear nitrile gloves) due to potential irritation .
  • Storage: Keep in sealed, desiccated containers at 2–8°C. The dihydrochloride form enhances stability but is sensitive to prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can experimental design be optimized to study interactions with nicotinic acetylcholine receptors (nAChRs)?

  • Radioligand Binding Assays: Use [³H]-epibatidine to quantify affinity for α4β2 nAChR subtypes. Include positive controls (e.g., nicotine) and negative controls (e.g., mecamylamine) .
  • Electrophysiology: Patch-clamp studies on transfected HEK cells expressing human nAChRs to measure ion channel modulation .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 μM to determine EC₅₀/IC₅₀ values. Account for dihydrochloride salt stoichiometry in molarity calculations .

Q. How can contradictory binding affinity data across studies be resolved?

  • Methodological Variability: Standardize assay conditions (pH, temperature, buffer composition). For example, SPR (surface plasmon resonance) may yield higher apparent affinity than fluorescence polarization due to differences in ligand immobilization .
  • Salt Form Interference: Compare free base vs. dihydrochloride forms, as counterions can alter solubility and receptor accessibility .
  • Data Normalization: Use internal reference compounds (e.g., ABT-089, a structurally related nAChR agonist) to calibrate inter-laboratory variability .

Q. What strategies are effective for modifying the azetidine ring to explore structure-activity relationships (SAR)?

  • Substitution Reactions: Introduce electron-withdrawing groups (e.g., -Cl) at the azetidine 3-position to enhance metabolic stability. Use Mitsunobu conditions for stereoselective functionalization .
  • Ring Expansion: Convert azetidine to pyrrolidine via reductive amination to assess impact on receptor binding kinetics .
  • Protonation State Analysis: Compare SAR of the dihydrochloride salt with neutral analogs to elucidate pH-dependent bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 2
2-(Azetidin-3-ylmethyl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.